molecular formula C15H23N3O2 B2645274 3-methoxy-8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2320381-04-0

3-methoxy-8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2645274
CAS No.: 2320381-04-0
M. Wt: 277.368
InChI Key: ONJOMATTZXYYJA-UHFFFAOYSA-N
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Description

3-methoxy-8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-8-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions using similar catalysts and conditions as described above. The scalability of the reaction and the use of green catalysts make it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-methoxy-8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-8-azabicyclo[3.2.1]octane is unique due to its bicyclic structure fused with a pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-9-14(10(2)17(3)16-9)15(19)18-11-5-6-12(18)8-13(7-11)20-4/h11-13H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJOMATTZXYYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2C3CCC2CC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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